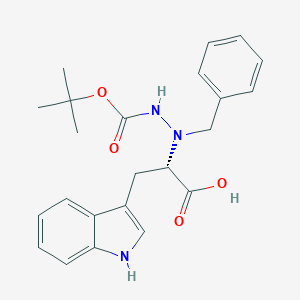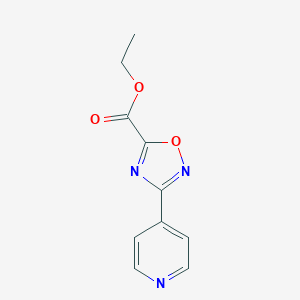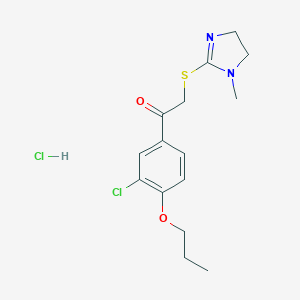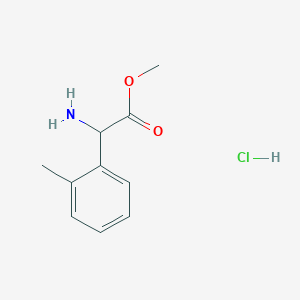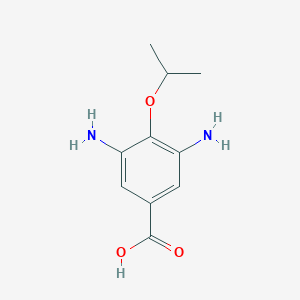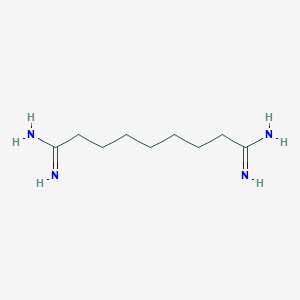
(3,4-Difluorophenyl)hydrazine
概要
説明
Synthesis Analysis
The synthesis of compounds related to (3,4-Difluorophenyl)hydrazine involves multiple steps, including acylation, cyclocondensation, and reactions with other reagents like hydroxylamine and hydrazine. For example, the synthesis and structural analysis of trifluoromethyl-substituted dielectrophiles and their reactions with hydrazine have been explored, demonstrating the potential to generate novel compounds through carefully designed synthetic routes (Flores et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds containing the (3,4-Difluorophenyl)hydrazine unit has been analyzed using techniques like X-ray diffraction, revealing detailed insights into their crystalline structures and the impact of substitution patterns on their molecular geometry. Studies have shown that the presence of fluorine atoms influences the electronic structure, orbital energies, and intermolecular interactions within these molecules, contributing to their distinct properties (Lukes et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving (3,4-Difluorophenyl)hydrazine derivatives often result in the formation of hydrazones and related compounds, showcasing a variety of chemical behaviors depending on the reactants and conditions employed. For instance, the reaction of perfluoroalkyl-1,2,4-oxadiazoles with hydrazine underlines the versatility of (3,4-Difluorophenyl)hydrazine derivatives in organic synthesis, leading to products with potential biological activity (Buscemi et al., 2005).
科学的研究の応用
Detection and Bio-imaging : A study describes the use of a new oligothiophene derivative as a highly selective hydrazine chemosensor in aqueous solutions. This sensor enables ultrafast and ultrasensitive detection of hydrazine, and its applications include detecting hydrazine in environmental water, human urine, and bio-imaging in living HeLa cells (Guo et al., 2020).
Pharmaceutical Research : Another study explores the vibration and interaction of three pharmaceutically active hydrazine derivatives, including (3,4-Difluorophenyl)hydrazine, using a theoretical approach. It indicates the potential for antitumor activity of these derivatives, higher than standard drugs (Mary et al., 2021).
Medical Applications : Research on a compound synthesized from (3,4-Difluorophenyl)hydrazine shows it has synergistic anti-inflammatory, antiproliferative, and antibacterial activities (Mohan et al., 2018).
Fluorescent Sensing : A study highlights the use of fluorescent conjugated polymers for detecting hydrazine vapor, which has applications in environmental and security monitoring due to hydrazine's toxicity and reactivity (Thomas & Swager, 2006).
Ratiometric Probes in Live Cells : An investigation into a ratiometric fluorescence probe for hydrazine determination in live cells emphasizes the need for rapid detection agents due to hydrazine's toxicity (Fan et al., 2012).
将来の方向性
特性
IUPAC Name |
(3,4-difluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSCNXDDCDSLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378942 | |
| Record name | (3,4-difluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)hydrazine | |
CAS RN |
161886-22-2 | |
| Record name | (3,4-Difluorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161886-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-difluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

